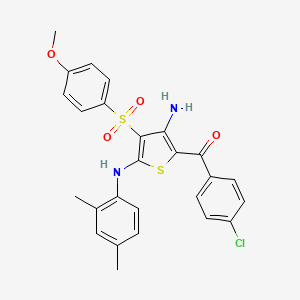![molecular formula C16H22N2O2 B2798042 Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2418593-60-7](/img/structure/B2798042.png)
Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound known for its unique bicyclic structure and stereochemistry It features a tert-butyl group, an aminophenyl moiety, and an azabicyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the following key steps:
Formation of the azabicyclohexane core: : This typically begins with the synthesis of a suitable azabicyclo[3.1.0]hexane precursor, often involving a [2+2] cycloaddition reaction.
Introduction of the aminophenyl group: : The aminophenyl moiety is introduced through nucleophilic aromatic substitution or similar reactions, using protected amines that are later deprotected.
Attachment of the tert-butyl ester: : The esterification step involves reacting the carboxyl group with tert-butyl alcohol under acidic conditions, such as using sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and purity. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial. Typically, catalysts like palladium on carbon (Pd/C) are used in hydrogenation steps to achieve high enantioselectivity and efficiency.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the aminophenyl moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: : The nitro or imine derivatives of the compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring or the azabicyclohexane moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with Pd/C catalyst.
Substitution: : Sodium hydroxide for deprotonation followed by nucleophilic attack.
Major Products Formed from These Reactions
Oxidation Products: : Quinone derivatives.
Reduction Products: : Amines or hydrazines, depending on the starting material.
Substitution Products: : Alkylated or acylated azabicyclohexane derivatives.
科学的研究の応用
In Chemistry
In organic synthesis, tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a chiral building block for constructing more complex molecules with precise stereochemical configurations. It is useful in the development of new synthetic methodologies and the study of reaction mechanisms.
In Biology
The compound's structure allows it to act as a ligand for studying receptor-ligand interactions in biochemical assays. Its stability and reactivity make it an ideal candidate for tagging biomolecules in various biological studies.
In Medicine
Preliminary studies suggest potential applications in designing pharmaceutical agents due to its unique bicyclic framework. Its derivatives could be explored for activities such as enzyme inhibition or as antimicrobial agents.
In Industry
Its use extends to the development of specialty chemicals and materials science, where its structure can be incorporated into polymers or used as a precursor for advanced materials.
作用機序
Mechanism
The compound exerts its effects primarily through its interaction with biological molecules. The aminophenyl group facilitates binding to proteins or enzymes, while the azabicyclohexane ring offers a rigid framework that can influence the binding affinity and selectivity.
Molecular Targets and Pathways
The exact molecular targets vary depending on the derivative and application, but common pathways include enzyme inhibition, receptor modulation, and interaction with nucleic acids. Research into these interactions helps elucidate the compound's potential as a therapeutic agent.
類似化合物との比較
Similar Compounds
Tert-butyl (1R,5S)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Tert-butyl (1S,5R)-1-(3-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Tert-butyl (1S,5R)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
What sets tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate apart is its specific stereochemistry and the position of the aminophenyl group. These features confer unique reactivity patterns and binding properties, making it a valuable molecule for both research and industrial applications.
There you have it, a comprehensive dive into the intricacies of this fascinating compound. Anything else you'd like to explore?
特性
IUPAC Name |
tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-12-8-16(12,10-18)11-4-6-13(17)7-5-11/h4-7,12H,8-10,17H2,1-3H3/t12-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVPJAFDBSBAIR-BLLLJJGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)

![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2797976.png)
![N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2797977.png)
![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)


